Cas no 1249391-15-8 (2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine)

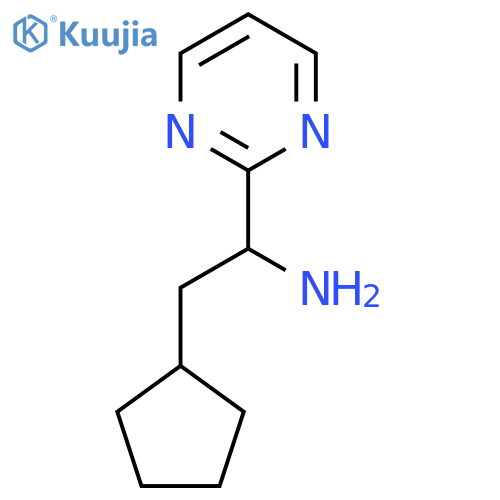

1249391-15-8 structure

商品名:2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine

CAS番号:1249391-15-8

MF:C11H17N3

メガワット:191.272782087326

CID:5177647

2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine

- 2-Pyrimidinemethanamine, α-(cyclopentylmethyl)-

- 2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine

-

- インチ: 1S/C11H17N3/c12-10(8-9-4-1-2-5-9)11-13-6-3-7-14-11/h3,6-7,9-10H,1-2,4-5,8,12H2

- InChIKey: QRFMJIWTYOQQOK-UHFFFAOYSA-N

- ほほえんだ: NC(C1N=CC=CN=1)CC1CCCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 160

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 51.8

2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-75013-0.5g |

2-cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine |

1249391-15-8 | 95% | 0.5g |

$1111.0 | 2024-05-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22501-100MG |

2-cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine |

1249391-15-8 | 95% | 100MG |

¥ 1,280.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22501-500MG |

2-cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine |

1249391-15-8 | 95% | 500MG |

¥ 3,418.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22501-1G |

2-cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine |

1249391-15-8 | 95% | 1g |

¥ 5,121.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22501-10G |

2-cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine |

1249391-15-8 | 95% | 10g |

¥ 25,608.00 | 2023-03-30 | |

| Enamine | EN300-75013-0.25g |

2-cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine |

1249391-15-8 | 95% | 0.25g |

$1065.0 | 2024-05-23 | |

| Enamine | EN300-75013-2.5g |

2-cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine |

1249391-15-8 | 95% | 2.5g |

$2268.0 | 2024-05-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1763819-5g |

2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine |

1249391-15-8 | 98% | 5g |

¥27630.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1763819-100mg |

2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine |

1249391-15-8 | 98% | 100mg |

¥2125.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1763819-1g |

2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine |

1249391-15-8 | 98% | 1g |

¥10626.00 | 2024-08-09 |

2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine 関連文献

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

1249391-15-8 (2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine) 関連製品

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量